molecular formula C17H16N4O B2558273 N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1171457-24-1

N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2558273
CAS No.: 1171457-24-1
M. Wt: 292.342
InChI Key: GDAUNDOXQNTVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a benzimidazole-derived compound characterized by a pyridinyl moiety at the 2-position of the benzimidazole core and an allyl-substituted acetamide group. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its versatile hydrogen-bonding capacity and planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-prop-2-enyl-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-2-10-19-16(22)12-21-15-9-4-3-7-13(15)20-17(21)14-8-5-6-11-18-14/h2-9,11H,1,10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAUNDOXQNTVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Pyridine-2-Carbaldehyde

The 2-(pyridin-2-yl)-1H-benzo[d]imidazole scaffold is synthesized via acid-catalyzed cyclocondensation. A mixture of o-phenylenediamine (1.0 eq) and pyridine-2-carbaldehyde (1.1 eq) in methanol undergoes reflux with p-toluenesulfonic acid (0.2 eq) at 70°C for 12 hours. Intramolecular dehydration forms the benzimidazole ring, with the pyridine moiety introduced regioselectively at position 2. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 2-(pyridin-2-yl)-1H-benzo[d]imidazole as a white solid (68–72% yield).

Alternative Metal-Catalyzed Coupling

For enhanced regiocontrol, palladium-catalyzed C–H activation methods are employed. Using Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 eq) in toluene at 110°C, 2-bromopyridine couples with 1H-benzo[d]imidazole to afford the core structure in 65% yield. This method reduces side products compared to traditional condensation.

Installation of the Acetamide Spacer

Chloroacetylation of the Benzimidazole Nitrogen

The benzimidazole nitrogen is functionalized via reaction with chloroacetyl chloride under basic conditions. In anhydrous dichloromethane at 0°C, 2-(pyridin-2-yl)-1H-benzo[d]imidazole (1.0 eq) is treated with chloroacetyl chloride (1.2 eq) and triethylamine (2.5 eq). After stirring at room temperature for 3 hours, the mixture yields 2-chloro-N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide as a crystalline solid (82–85% yield). Recrystallization from ethanol enhances purity (mp 99–102°C).

Nucleophilic Displacement with Allylamine

The chloroacetamide intermediate undergoes nucleophilic substitution with allylamine. In dimethylformamide (DMF), the chloro derivative (1.0 eq) reacts with allylamine (1.5 eq) and potassium iodide (0.1 eq) at 60°C for 8 hours. The reaction is monitored by TLC (ethyl acetate/methanol, 9:1), and the product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Silica gel chromatography (dichloromethane/methanol, 95:5) isolates N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide as a pale-yellow solid (75–78% yield).

Alternative One-Pot Alkylation-Acylation Strategy

Simultaneous Functionalization Using EDCI Coupling

A one-pot approach avoids isolating intermediates. 2-(Pyridin-2-yl)-1H-benzo[d]imidazole (1.0 eq), allylamine (1.2 eq), and chloroacetic acid (1.1 eq) are combined in pyridine with EDCI (3.0 eq) at 25°C for 24 hours. The reaction proceeds via in situ activation of chloroacetic acid, forming the acetamide bond directly. After aqueous workup, the product is obtained in 70% yield, though with slightly lower purity (92% by HPLC).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.82 (d, J = 4.8 Hz, 1H, Py-H), 8.35 (d, J = 7.6 Hz, 1H, BIm-H), 7.95–7.89 (m, 2H, BIm-H), 7.62 (t, J = 7.2 Hz, 1H, Py-H), 7.48 (d, J = 8.0 Hz, 1H, BIm-H), 5.92–5.85 (m, 1H, CH₂=CH–), 5.28 (s, 2H, N–CH₂–CO), 5.12 (d, J = 10.4 Hz, 1H, =CH₂), 4.98 (d, J = 17.2 Hz, 1H, =CH₂), 3.78 (t, J = 6.8 Hz, 2H, NH–CH₂).
  • MS (ESI) : m/z 322 [M+H]⁺.

Optimization Considerations

Solvent and Temperature Effects

  • Chloroacetylation : Dichloromethane at 0°C minimizes N-oxide formation.
  • Allylation : DMF at 60°C enhances nucleophilicity of allylamine, reducing reaction time.
  • Side Reactions : Over-alkylation at the pyridine nitrogen is suppressed by using stoichiometric allylamine.

Scalability and Industrial Relevance

Gram-scale synthesis (10 g starting material) in batch reactors achieves consistent yields (74–76%) with a purity >98% after recrystallization. Continuous-flow systems are explored for telescoping the condensation and alkylation steps, reducing processing time by 40%.

Chemical Reactions Analysis

Types of Reactions: N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyridine vs. Pyrazole/Triazole Substituents

  • Target Compound : The pyridin-2-yl group at the benzimidazole 2-position provides a rigid, planar aromatic system conducive to interactions with hydrophobic enzyme pockets.
  • Compound 6i and 6p () : Incorporate 1,2,3-triazole moieties linked to chlorophenyl or nitrophenyl groups. These derivatives exhibited 64.99–68.23% quorum sensing inhibition at 250 µM, highlighting the importance of electron-withdrawing substituents (e.g., nitro, chloro) in microbial targeting .

Acetamide Modifications

  • Target Compound : The allyl group on the acetamide nitrogen may enhance membrane permeability compared to bulkier aryl groups.
  • Compound 5e () : Features a thiazole-4-yl and 4-bromophenyl group, demonstrating anti-tubercular activity (Mycobacterium tuberculosis IMPDH inhibition). The bromine atom likely contributes to halogen bonding with enzyme active sites .
  • Compound 199 () : Contains a 5,6-dimethylbenzimidazole core and a complex fluorinated side chain, synthesized for undisclosed therapeutic applications. The dimethyl groups may sterically hinder interactions compared to the target compound’s simpler allyl substituent .

Key Findings:

  • Antimicrobial Activity : Triazole-linked compounds () outperformed pyridine/pyrazole analogs in microbial targeting, likely due to enhanced electron-deficient aromatic interactions .
  • Structural Complexity : Bulkier substituents (e.g., coumarin in ) expanded therapeutic scope but may reduce bioavailability compared to the target compound’s simpler structure .

Biological Activity

N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a compound that belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H16N4OC_{17}H_{16}N_{4}O, with a molecular weight of 292.33 g/mol. The compound features an allyl group, a benzimidazole moiety, and a pyridine ring, which contribute to its biological activity.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3bStaphylococcus aureus (ATCC 25923)< 1 µg/mL
3cEscherichia coli32 mg/mL
3dCandida albicans< 3.9 µg/mL

Research indicates that N-substituted benzimidazole derivatives demonstrate varying degrees of antimicrobial activity, with some compounds exhibiting potent effects against resistant strains like MRSA . The presence of the pyridine ring in this compound may enhance its binding affinity to microbial targets.

Anticancer Activity

Recent investigations have highlighted the potential of benzimidazole derivatives as anticancer agents. Specifically, N-allyl derivatives have been shown to act as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion.

Table 2: Anticancer Activity Against IDO1

CompoundCell LineIC50 (µM)Binding Affinity (Kd µM)
6-fluoroHeLa0.0030.36
N-(3-benzyl)A375Low nanomolarHigh

These findings suggest that N-allyl derivatives can effectively inhibit IDO1, thereby promoting antitumor immunity. The structural configuration allows for tight binding interactions within the enzyme's active site, enhancing their therapeutic potential .

The mechanism by which this compound exerts its biological effects can be attributed to:

  • Enzyme Inhibition : Compounds in this class inhibit key enzymes involved in metabolic pathways essential for cancer cell survival.
  • Antimicrobial Action : The interaction with bacterial cell membranes and disruption of cellular processes contribute to their antimicrobial efficacy.
  • Immune Modulation : By inhibiting IDO1, these compounds may enhance T-cell responses against tumors.

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzimidazole derivatives:

Case Study 1 : A study evaluated the efficacy of various benzimidazole derivatives against Staphylococcus aureus, revealing that modifications at the nitrogen position significantly influenced antimicrobial potency .

Case Study 2 : Research focusing on IDO1 inhibitors demonstrated that certain benzimidazole analogues could reduce tumor growth in preclinical models by enhancing immune response through IDO inhibition .

Q & A

Basic: What synthetic strategies are commonly employed to synthesize N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide, and how is purity validated?

Answer:
The compound is typically synthesized via multi-step reactions. A common approach involves:

Condensation : Reacting 2-(pyridin-2-yl)-1H-benzimidazole with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) under reflux conditions.

Allylation : Introducing the allyl group using allyl bromide or similar reagents in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Characterization :

  • Purity : Validated by HPLC (≥98% purity criteria, as in ) or TLC.
  • Structural Confirmation : ¹H/¹³C NMR (to confirm allyl and acetamide moieties), IR (amide C=O stretch ~1668 cm⁻¹), and mass spectrometry.
    Reference :

Basic: What spectroscopic and crystallographic methods are used to resolve structural ambiguities in this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) identifies proton environments (e.g., pyridinyl, benzimidazole, and allyl groups). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons.
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., H-bonding patterns, as seen in triclinic P1 space group structures). Example parameters: C–N–C–C dihedral angles ~-100° for adamantyl derivatives (analogous to ).
    Reference :

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Answer:
Key variables include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates.
  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency in benzimidazole formation.
  • Temperature Control : Reflux (~80–110°C) balances reactivity and side-product formation.
  • Monitoring : TLC or HPLC tracks intermediate formation. For example, achieved optimized yields by varying solvents and reaction times (e.g., 6 h reflux in CHCl₃).
    Reference :

Advanced: How should researchers address contradictory biological activity data across studies (e.g., varying IC₅₀ values in anti-inflammatory assays)?

Answer:

  • Assay Validation : Use positive controls (e.g., COX-2 inhibitors) and replicate experiments in triplicate.
  • Compound Stability : Test degradation under assay conditions (pH, temperature) via HPLC.
  • Orthogonal Assays : Combine enzymatic inhibition (e.g., COX-1/COX-2) with cell-based assays (e.g., IL-8/TNF-α suppression in THP-1 cells, as in ).
  • Structural Confirmation : Re-analyze bioactive batches via NMR to rule out impurities.
    Reference :

Basic: What computational methods support the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular Docking : Tools like AutoDock predict binding modes to target proteins (e.g., NF-κB or cyclooxygenase). used docking to visualize interactions between benzimidazole derivatives and enzyme active sites (e.g., π-π stacking with pyridinyl groups).
  • DFT Studies : Calculate electronic properties (e.g., HOMO/LUMO energies) to correlate with antioxidant or anti-inflammatory activity.
    Reference :

Advanced: What strategies are recommended for scaling up synthesis without compromising purity?

Answer:

  • Stepwise Optimization : Scale each reaction step individually (e.g., allylation before condensation).
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures, as in ).
  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC for real-time monitoring.
    Reference :

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–8) at 37°C and analyze degradation via HPLC.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
  • Light Sensitivity : Conduct ICH-compliant photostability tests (e.g., exposure to UV-Vis light).
    Reference :

Advanced: How can researchers elucidate the mechanism of action for this compound’s anti-inflammatory effects?

Answer:

  • Pathway Inhibition : Use Western blotting to assess NF-κB or MAPK pathway modulation (e.g., p65 phosphorylation).
  • Gene Knockdown : Apply siRNA targeting candidate receptors (e.g., NOD1/NOD2) in HEK-blue cells ( ).
  • Metabolomics : Profile prostaglandin E₂ (PGE₂) levels via ELISA in treated macrophages.
    Reference :

Basic: What are the standard protocols for evaluating cytotoxicity in vitro?

Answer:

  • Cell Lines : Use cancer (e.g., MCF-7) or normal (e.g., HEK293) cells.
  • Assays : MTT or resazurin-based viability assays after 48–72 h exposure.
  • Dose Range : Test 0.1–100 µM concentrations, with IC₅₀ calculation via nonlinear regression.
    Reference :

Advanced: How to resolve discrepancies between computational binding predictions and experimental activity data?

Answer:

  • Conformational Sampling : Perform molecular dynamics simulations (e.g., 100 ns runs) to assess flexible docking poses.
  • Solvent Effects : Include explicit water molecules in docking models.
  • Mutagenesis Studies : Validate key binding residues (e.g., alanine scanning in COX-2).
    Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.